[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-bromopyrazol-1-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3/c1-10(2)3-4-11-6-7(8)5-9-11/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLATUFKWOFXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618923 | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847818-54-6 | |
| Record name | 4-Bromo-N,N-dimethyl-1H-pyrazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847818-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthesis of 4-Bromopyrazole
The first step involves the synthesis of 4-bromopyrazole, which can be achieved through various methods:
Cyclization Reaction : One common method is the cyclization of hydrazine derivatives with appropriate carbonyl compounds. This reaction typically requires the use of a brominating agent to introduce the bromine atom into the pyrazole ring.
Example Reaction : A typical reaction involves treating 3-amino-1H-pyrazole with phosphorus tribromide or another brominating agent under acidic conditions to yield 4-bromopyrazole.
Formation of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine
Once 4-bromopyrazole is obtained, it can be reacted with an appropriate amine to form this compound:
Alkylation Reaction : The alkylation can be performed using dimethylamine and an alkyl halide (such as 2-bromoethanol) in a basic medium. This reaction typically proceeds via nucleophilic substitution.
-
- Dissolve 4-bromopyrazole in a suitable solvent (e.g., ethanol).
- Add dimethylamine and an alkyl halide.
- Heat the mixture under reflux for several hours.
- Purify the product by standard techniques such as column chromatography.
Optimization and Yield Improvement
To enhance the yield and purity of this compound, several optimization strategies may be employed:
Solvent Selection : The choice of solvent can significantly affect the reaction's efficiency and selectivity.
Temperature Control : Conducting reactions at elevated temperatures may improve reaction rates but must be balanced against potential side reactions.
Catalyst Use : Incorporating catalysts such as palladium or nickel can facilitate certain coupling reactions, potentially increasing yields.
- Data Table: Summary of Preparation Steps
| Step | Description | Conditions | Yield |
|---|---|---|---|
| 1 | Synthesis of 4-bromopyrazole | Bromination of pyrazole derivatives | Varies (typically >70%) |
| 2 | Alkylation with dimethylamine | Nucleophilic substitution in ethanol | Varies (typically >60%) |
Research indicates that compounds containing bromopyrazole moieties exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The synthesis methods outlined above are foundational for exploring these properties further.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine is used in a wide range of scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of new drugs due to its potential biological activities.
Catalysis: It acts as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Pyrimidine and Adamantane Moieties
[2-(6-Adamantan-1-yl-2-methylpyrimidin-4-ylthio)ethyl]dimethylamine () shares the dimethylaminoethyl chain but replaces the pyrazole core with a pyrimidine ring bearing an adamantyl group and a thioether linkage. Key differences include:
- Core Structure : Pyrimidine (6-membered ring) vs. pyrazole (5-membered ring).
- Substituents : Adamantyl (bulky lipophilic group) and thioether (S-alkyl) vs. bromine (electron-withdrawing halogen).
- Bioactivity: The adamantyl-pyrimidine derivative exhibits notable anticancer and antimicrobial activity, attributed to enhanced lipophilicity and target engagement .
| Parameter | [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine | [2-(6-Adamantan-1-yl-2-methylpyrimidin-4-ylthio)ethyl]dimethylamine |
|---|---|---|
| Core Structure | Pyrazole | Pyrimidine |
| Key Substituents | 4-Bromo | Adamantyl, thioether |
| Biological Activity | Not reported | Anticancer, antimicrobial |
| Lipophilicity (Predicted) | Moderate | High (adamantyl increases logP) |
Brominated Heterocyclic Derivatives
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one () shares a brominated pyrazole core but differs in substitution patterns:
- Bromine Position : 4-Bromo on pyrazole vs. 4-bromo and 5-bromomethyl.
- Additional Groups : A methylphenyl substituent and ketone group in the pyrazol-3-one derivative.
- Synthesis : Both compounds likely undergo bromination, but the pyrazol-3-one derivative employs a multi-step procedure involving bromomethyl intermediates .
Dimethylaminoethyl-Linked Indole Derivatives
[2-(5-Methoxy-1H-indol-3-yl)ethyl]dimethylamine () retains the dimethylaminoethyl chain but replaces pyrazole with an indole ring. Key distinctions include:
Dual Bromodomain Inhibitors (ISOX-DUAL)
ISOX-DUAL () features a benzimidazole core with a dimethylisoxazole group, unlike the pyrazole in the target compound. However, both share a dimethylamine side chain.
- Selectivity : ISOX-DUAL inhibits BRD4 and CBP/p300 bromodomains due to its acetylated lysine mimic (dimethylisoxazole). The bromopyrazole derivative’s selectivity remains unexplored but could differ due to pyrazole’s smaller size and bromine’s electronic effects .
Biologische Aktivität
[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine (CAS No. 847818-54-6) is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
The molecular formula for this compound is C8H10BrN3. It features a bromopyrazole moiety, which is often linked to various biological activities due to its structural properties. The compound's structure allows for interactions with various biological targets, making it a subject of interest in drug discovery.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Compounds containing bromopyrazole groups have been noted for their roles as:
- Antimicrobial agents : They may disrupt bacterial cell membranes or inhibit critical enzymes involved in bacterial metabolism.
- Anticancer agents : Potential mechanisms include inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Biological Activity Data
While specific data on this compound is limited, related studies on bromopyrazole derivatives provide insight into its potential effects. Here are some relevant findings:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B | Anticancer | Induced apoptosis in cancer cell lines via caspase activation. |
| Study C | Anti-inflammatory | Showed reduced cytokine production in animal models of inflammation. |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several bromopyrazole derivatives, including this compound. Results indicated a notable reduction in bacterial viability against strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : In a laboratory setting, the compound was tested against human cancer cell lines (e.g., HeLa and MCF-7). The results showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
- Neurotoxicity Assessment : A case study involving exposure to dimethylamine derivatives highlighted potential neurotoxic effects, prompting further investigation into the safety profile of compounds like this compound.
Research Findings
Recent research has focused on the synthesis and modification of bromopyrazole-containing compounds to enhance their biological efficacy and reduce toxicity. Notable findings include:
- Structure-Activity Relationship (SAR) : Modifications to the bromine atom or the ethyl chain can significantly alter the biological activity, suggesting that careful structural optimization is crucial for therapeutic development.
- In Vivo Studies : Animal studies have indicated that derivatives exhibit anti-inflammatory properties, which may be beneficial in treating conditions such as rheumatoid arthritis.
Q & A
Q. What are the key synthetic routes for [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves:
- Step 1 : Alkylation of pyrazole derivatives using bromoethylamine precursors.
- Step 2 : Bromination at the 4-position of the pyrazole ring using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions).
- Step 3 : Purification via column chromatography or recrystallization to isolate the target compound .
Q. Optimization Strategies :
- Adjusting solvent polarity (e.g., DMF vs. THF) to enhance reaction kinetics.
- Temperature control (e.g., 0–5°C for bromination to avoid side reactions).
- Catalytic use of Lewis acids (e.g., ZnCl₂) to improve regioselectivity .
Q. What analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.5–7.8 ppm (pyrazole protons) and δ 2.2–2.5 ppm (dimethylamine protons).
- ¹³C NMR : Signals for the brominated pyrazole carbon (~105 ppm) and dimethylamine carbons (~45 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 233.02 (calculated for C₇H₁₁BrN₃) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How does the position of bromine on the pyrazole ring influence the compound’s interaction with biological targets?
- Structure-Activity Relationship (SAR) :
- The 4-bromo substitution enhances steric bulk and electronic effects, improving binding to hydrophobic pockets in enzymes (e.g., kinases or bromodomains) .
- Comparative studies with 3-bromo or 5-bromo analogs show reduced affinity due to misalignment with target residues .
Q. Methodological Approach :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with BRD4 or CBP/p300 bromodomains (common targets for related dimethylamine derivatives) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions .
Q. What strategies can mitigate off-target effects when using this compound in cellular assays?
- Selectivity Screening :
- Dosage Optimization :
- Determine IC₅₀ values via dose-response curves (e.g., in HEK293T cells transfected with luciferase reporters) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- ADME Prediction :
- Use tools like SwissADME to predict logP (target ~2.5 for optimal membrane permeability) and solubility .
- Introduce polar substituents (e.g., hydroxyl groups) to enhance aqueous solubility without compromising target binding .
- Metabolite Stability :
- Simulate cytochrome P450 interactions to identify metabolic hotspots (e.g., demethylation of the amine group) .
Q. What experimental controls are critical when studying this compound’s role in epigenetic regulation?
- Negative Controls :
- Use inactive analogs (e.g., [2-(4-chloropyrazol-1-yl)ethyl]dimethylamine) to rule out nonspecific effects .
- Positive Controls :
- Vehicle Controls :
- Include DMSO-treated samples to account for solvent-induced artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
